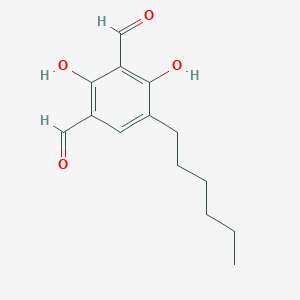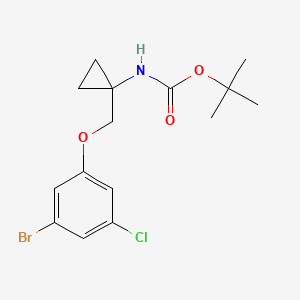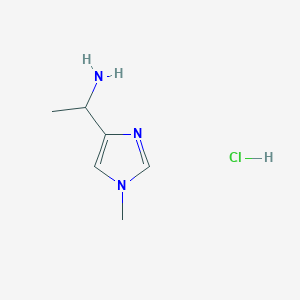
5-Hexyl-2,4-dihydroxyisophthalaldehyde
Descripción general
Descripción
5-Hexyl-2,4-dihydroxyisophthalaldehyde is an organic compound with the molecular formula C14H18O4. It is characterized by a hexyl group attached to the 5-position of an isophthalaldehyde core, which also contains hydroxyl groups at the 2 and 4 positions. This compound is of interest in various scientific and industrial applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2,4-dihydroxyisophthalaldehyde typically involves the following steps:
Starting Material: The synthesis begins with hexylbenzene as the starting material.
Oxidation: Hexylbenzene undergoes oxidation to form hexylbenzoic acid.
Conversion to Isophthalaldehyde: Hexylbenzoic acid is then converted to isophthalaldehyde through a series of reactions involving chlorination and hydrolysis.
Introduction of Hydroxyl Groups: Finally, hydroxyl groups are introduced at the 2 and 4 positions through controlled oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced oxidation techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hexyl-2,4-dihydroxyisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or aldehyde groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Derivatives with different functional groups at the hydroxyl or aldehyde positions.
Aplicaciones Científicas De Investigación
5-Hexyl-2,4-dihydroxyisophthalaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
5-Hexyl-2,4-dihydroxyisophthalaldehyde is similar to other isophthalaldehyde derivatives, such as 2,4-dihydroxybenzaldehyde and 3,5-dihydroxybenzaldehyde. its unique hexyl group and specific hydroxyl positions make it distinct in terms of reactivity and potential applications. The presence of the hexyl group can enhance its lipophilicity, potentially affecting its biological activity and industrial uses.
Comparación Con Compuestos Similares
2,4-Dihydroxybenzaldehyde
3,5-Dihydroxybenzaldehyde
4-Hydroxybenzaldehyde
3-Hydroxybenzaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
5-hexyl-2,4-dihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-5-6-10-7-11(8-15)14(18)12(9-16)13(10)17/h7-9,17-18H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPQNSIKIJFGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1O)C=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine](/img/structure/B8124710.png)













